

# T900607: An Inquiry into a Novel Tubulin-Binding Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | T900607   |           |
| Cat. No.:            | B10776266 | Get Quote |

South San Francisco, CA - **T900607**, a small molecule anti-cancer agent, emerged from the drug discovery pipeline of Tularik Inc. as a promising therapeutic candidate in the early 2000s. Classified as a sulfanilide, this compound was identified as a novel tubulin-active agent that disrupts microtubule polymerization, a critical process for cell division.[1] Its development, however, appears to have been halted after early-phase clinical trials, and detailed public documentation of its preclinical and clinical findings remains sparse.

Tularik, a biotechnology company focused on the regulation of gene expression, was acquired by Amgen in 2004.[2] **T900607**, also referred to as T607, was an analog of another Tularik compound, T67, and was designed to bind irreversibly to tubulin.[3] This mechanism of action places it in the class of microtubule-targeting agents, which are a cornerstone of cancer chemotherapy.[4][5][6][7]

## **Clinical Development and Challenges**

**T900607** progressed into Phase I and Phase II clinical trials for a range of malignancies, including non-Hodgkin's lymphoma, liver cancer, gastric cancer, and ovarian cancer.[8][9][10]

A Phase I study in patients with advanced refractory cancers determined a recommended Phase II dose of 130 mg/m² administered as an intravenous infusion over 60 minutes on a 21-day cycle.[1] While the study reported stable disease in 7 out of 20 patients, it also highlighted a significant safety concern: cardiac toxicity.[1] Dose-limiting toxicities included a grade 4 troponin increase and a grade 5 myocardial infarction at a higher dose level of 270 mg/m².[1]



Even at a decreased dose of 180 mg/m², cardiac toxicity was observed in three out of four patients.[1]

Pharmacokinetic analyses from the Phase I trial indicated that the area under the curve (AUC) and maximum concentration (Cmax) of **T900607** increased with the dose, but with considerable intrapatient variability. The compound exhibited a short half-life of less than one hour and no apparent dose-dependent clearance.[1]

#### **Mechanism of Action: Tubulin Interaction**

**T900607**'s primary mechanism of action is the disruption of microtubule polymerization.[1] Microtubules are dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. [5][11] By interfering with microtubule dynamics, **T900607** would arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.

An abstract of a scientific paper, for which the full text is not publicly available, describes **T900607** as a "second-generation irreversible binder of beta-tubulin."[12] This suggests a covalent and permanent binding to its target, which could contribute to both its efficacy and its toxicity profile. The specific binding site on the tubulin molecule and the precise nature of the "unique mechanism of action" mentioned in the Phase I study publication are not detailed in the available literature.[1]

## **Quantitative Data Summary**

Due to the limited public availability of preclinical and clinical study reports, a comprehensive table of quantitative data cannot be compiled. The following table summarizes the sparse data available from the Phase I clinical trial.



| Parameter                 | Value                                         | Source |
|---------------------------|-----------------------------------------------|--------|
| Recommended Phase II Dose | 130 mg/m² IV over 60 minutes,<br>21-day cycle | [1]    |
| Half-life                 | < 1 hour                                      | [1]    |
| Objective Responses       | None observed                                 | [1]    |
| Stable Disease            | 7 out of 20 patients                          | [1]    |

## **Signaling Pathways and Experimental Protocols**

Detailed information regarding the specific signaling pathways modulated by **T900607** and the comprehensive experimental protocols used in its preclinical evaluation are not available in the public domain. As a tubulin-binding agent, its primary effect would be on the mitotic spindle checkpoint pathway. Disruption of microtubule dynamics activates this checkpoint, leading to cell cycle arrest and, ultimately, apoptosis. However, without specific studies on **T900607**, a detailed signaling pathway diagram cannot be accurately constructed. Similarly, the lack of published preclinical studies prevents the detailing of experimental protocols for assays such as tubulin polymerization inhibition, cell viability, or apoptosis induction.

# Logical Workflow for a Tubulin-Binding Drug Discovery Program

While specific details for **T900607** are unavailable, a general logical workflow for the discovery and early development of a tubulin-binding agent can be visualized. This process would typically start with target identification and validation, followed by screening for compounds that interact with tubulin, and then lead optimization to improve potency and drug-like properties.



Click to download full resolution via product page



Generalized workflow for tubulin-binding drug discovery.

## Conclusion

T900607 represents an investigational compound whose development trajectory highlights both the promise and the perils of oncology drug development. As a novel, purportedly irreversible tubulin-binding agent, it held the potential to offer a new therapeutic option for cancer patients. However, the emergence of significant cardiac toxicity in early clinical trials likely led to the discontinuation of its development. The limited availability of public data on T900607 underscores the reality that many drug candidates do not progress, and their detailed scientific stories often remain within the archives of the developing companies. Without access to internal documentation from Tularik or Amgen, a more in-depth technical guide on the discovery and development of T900607 cannot be constructed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A phase I study of T900607 given once every 3 weeks in patients with advanced refractory cancers; National Cancer Institute of Canada Clinical Trials Group (NCIC-CTG) IND 130 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tularik Inc. | Intellectual Property & Industry Research Alliances [ipira.berkeley.edu]
- 3. sec.gov [sec.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of research progress of antitumor drugs based on tubulin targets PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action and resistance to tubulin-binding agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]



- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. |
  Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [T900607: An Inquiry into a Novel Tubulin-Binding Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10776266#t900607-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com